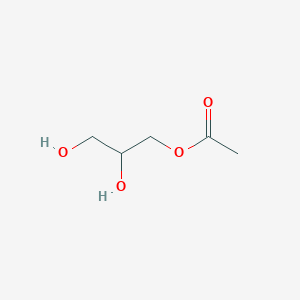
4-hydroxy-3-methoxy-N-octylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxy-N-octylbenzamide is a derivative of benzamide, characterized by the presence of hydroxy, methoxy, and octyl groups attached to the benzamide core.
Mechanism of Action
Target of Action
It’s known that the compound is used as an additive in anti-fouling coatings .
Mode of Action
The compound, synthesized via the Friedel-Crafts reaction, is used as an anti-fouling additive in coatings . It works in synergy with surface superhydrophobicity and dispersed anti-fouling agents to effectively inhibit the adhesion of various substances .
Result of Action
The compound effectively inhibits the adhesion of various substances, including carrageenan, bovine serum albumin, and Chlorella . It can kill 96.6% of Gram-negative bacteria E. coli and 99.9% of Gram-positive bacteria Staphylococcus aureus .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the compound significantly reduces the corrosion of artificial seawater due to its superhydrophobicity . In a real seawater immersion experiment lasting 90 days, the coating showed excellent anti-fouling and anti-corrosion performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxy-N-octylbenzamide typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with sodium perborate to yield 4-hydroxy-3-methoxybenzamide . This intermediate is then subjected to further reactions to introduce the octyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-N-octylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-methoxy-N-octylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: A precursor in the synthesis of 4-hydroxy-3-methoxy-N-octylbenzamide.
4-Hydroxy-3-methoxybenzamide: An intermediate in the synthesis process.
4-Methoxybenzamide: Lacks the hydroxy group, resulting in different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the octyl group, which imparts distinct hydrophobic characteristics and influences its biological activity. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
58493-47-3 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
InChI |
InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19) |
InChI Key |
JYZDUDMWJFJCON-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Key on ui other cas no. |
58493-47-3 |
Synonyms |
N-VANILLYLOCTANAMIDE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)

